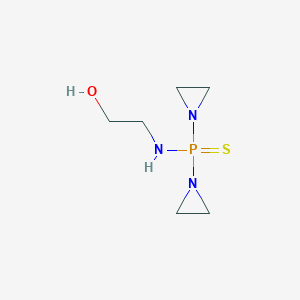
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophosphamide core with two aziridinyl groups and a hydroxyethyl substituent, making it a versatile molecule in synthetic chemistry and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide typically involves the reaction of thiophosphoryl chloride with aziridine in the presence of a base, followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphamide group to phosphine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aziridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)phthalimide
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxyethyl)cytisine
Uniqueness
Compared to similar compounds, N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is unique due to its thiophosphamide core and the presence of aziridinyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N3OPS |
|---|---|
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
2-[bis(aziridin-1-yl)phosphinothioylamino]ethanol |
InChI |
InChI=1S/C6H14N3OPS/c10-6-1-7-11(12,8-2-3-8)9-4-5-9/h10H,1-6H2,(H,7,12) |
Clave InChI |
WFXDCORJIAABQB-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=S)(NCCO)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
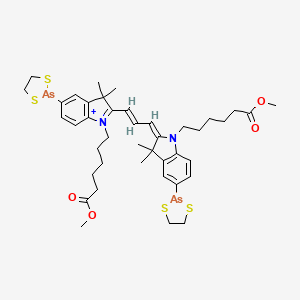


![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
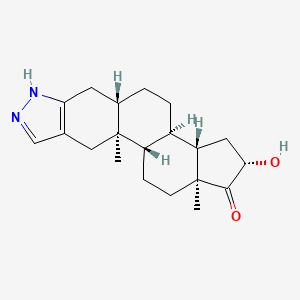
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
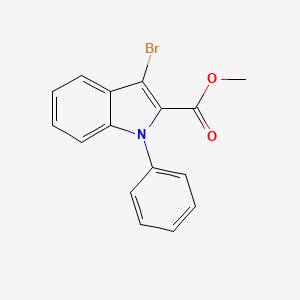
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
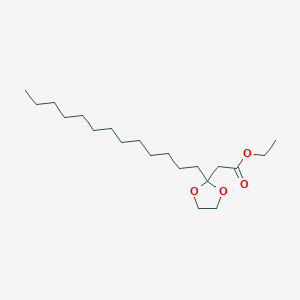
![Piperazine, 1-acetyl-4-[4-[[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2S-cis)-](/img/structure/B13443756.png)
